Z-D-Pyr-OH
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Overview
Description
Z-D-Pyr-OH, also known as Cbz-D-pyroglutamic acid, is a white crystalline solid with the molecular formula C19H17N3O5 and a molecular weight of 375.36 g/mol . It is soluble in alcohol and some organic solvents but insoluble in water . This compound is used in various biochemical and pharmaceutical research applications.
Preparation Methods
The preparation of Z-D-Pyr-OH involves the synthesis of D-pyroglutamic acid, followed by its reaction with benzyl chloroformate chloride (Cbz) . The synthetic route typically includes the following steps:
Synthesis of D-pyroglutamic acid: This is achieved through chemical synthesis.
Reaction with benzyl chloroformate chloride: D-pyroglutamic acid is reacted with benzyl chloroformate chloride to produce this compound.
Chemical Reactions Analysis
Z-D-Pyr-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Z-D-Pyr-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide synthesis: It is used as a reagent for the synthesis of peptides and proteins.
Pharmaceutical research: It is used in the development of pharmaceutical compounds with specific physicochemical properties.
Biochemical research: It is used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Z-D-Pyr-OH involves its interaction with specific molecular targets and pathways. It acts as a reagent in various biochemical reactions, facilitating the synthesis of peptides and proteins. The compound’s effects are mediated through its ability to form stable complexes with other molecules, thereby influencing their chemical and physical properties .
Comparison with Similar Compounds
Z-D-Pyr-OH is similar to other compounds such as pyrazolines and pyrrolopyrazines, which are also used in pharmaceutical and biochemical research . this compound is unique due to its specific molecular structure and properties, which make it particularly useful in the synthesis of peptides and proteins. Similar compounds include:
Properties
IUPAC Name |
(2R)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSFUGXCSGOKJX-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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